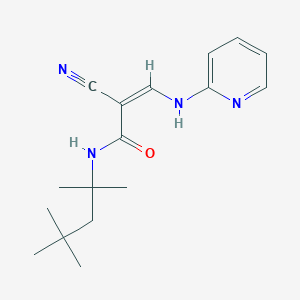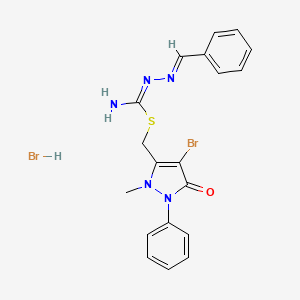![molecular formula C24H45N6O4P B6313917 1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4] CAS No. 817574-92-8](/img/structure/B6313917.png)
1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-methylimidazolium phosphate, commonly known as [BMIM][PO4], is an ionic liquid that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. Its unique properties make it an attractive choice for many research projects, as it is non-volatile, non-flammable, and has a low melting point. Additionally, it is highly soluble in both polar and non-polar solvents and is relatively inexpensive.
科学的研究の応用
[BMIM][PO4] has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a solvent for the extraction of metals and organic compounds, as well as for the synthesis of polymers-based materials. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as a medium for the storage and transport of energy. It has also been used in the study of biological systems, as it is non-toxic and biocompatible.
作用機序
The mechanism of action of [BMIM][PO4] is not yet fully understood. However, it is believed that its unique properties, such as its high solubility in both polar and non-polar solvents, its low melting point, and its non-flammable nature, allow it to interact with a variety of substrates. Additionally, its ionic nature allows it to form strong electrostatic interactions with other molecules, which can facilitate the transport of substrates across biological membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of [BMIM][PO4] are not yet fully understood. However, it has been shown to have a variety of effects on biological systems, including the inhibition of the enzyme adenosine deaminase, the inhibition of the enzyme acetylcholinesterase, and the inhibition of the enzyme lipoxygenase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The use of [BMIM][PO4] in laboratory experiments has several advantages. It is non-volatile, non-flammable, and has a low melting point, making it an ideal choice for a variety of experiments. Additionally, it is highly soluble in both polar and non-polar solvents, making it ideal for the extraction of metals and organic compounds. Furthermore, it is relatively inexpensive and is non-toxic and biocompatible.
However, there are some limitations to the use of [BMIM][PO4] in laboratory experiments. For example, its ionic nature makes it prone to hydrolysis and can limit its shelf life. Additionally, its high solubility can make it difficult to separate from other compounds, and its low melting point can make it difficult to handle.
将来の方向性
The potential applications of [BMIM][PO4] are vast, and there are many possible future directions for its use. For example, it could be used in the development of new materials, such as polymers or nanomaterials. Additionally, it could be used as a medium for the storage and transport of energy. It could also be used in the development of new drugs and therapies, as it has been shown to have anti-inflammatory and antioxidant properties. Furthermore, it could be used in the study of biological systems, as it is non-toxic and biocompatible. Finally, it could be used in the development of new catalysts, as its unique properties make it an ideal choice for a variety of reactions.
合成法
The synthesis of [BMIM][PO4] is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 1-butyl-3-methylimidazole (BMIM) with phosphoryl chloride (POCl3) in a 1:1 molar ratio. This reaction results in the formation of 1-butyl-3-methylimidazolium chloride (BMIMCl). The second step involves the reaction of BMIMCl with anhydrous potassium phosphate (K3PO4) in a 1:1 molar ratio, which results in the formation of [BMIM][PO4].
特性
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIICCMMNLMQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium phosphate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)




